molecular formula C16H18O B6348503 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene CAS No. 196489-67-5

1-Methoxy-4-(1-(p-tolyl)ethyl)benzene

Cat. No.: B6348503
CAS No.: 196489-67-5
M. Wt: 226.31 g/mol
InChI Key: APLPYROKKJCFQX-UHFFFAOYSA-N
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Description

1-Methoxy-4-(1-(p-tolyl)ethyl)benzene is an organic compound with the molecular formula C16H18O It is a derivative of benzene, where a methoxy group and a p-tolyl group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methoxy-4-(1-(p-tolyl)ethyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where p-tolyl ethyl ketone is reacted with anisole in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-4-(1-(p-tolyl)ethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

    Substitution: Halogens (bromine, chlorine), nitrating agents (nitric acid)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

1-Methoxy-4-(1-(p-tolyl)ethyl)benzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Comparison with Similar Compounds

Similar Compounds

    1-Methoxy-4-(1-phenylethyl)benzene: Similar structure but with a phenyl group instead of a p-tolyl group.

    1-Methoxy-4-(1-(m-tolyl)ethyl)benzene: Similar structure but with a m-tolyl group instead of a p-tolyl group.

    1-Methoxy-4-(1-(o-tolyl)ethyl)benzene: Similar structure but with an o-tolyl group instead of a p-tolyl group.

Uniqueness

1-Methoxy-4-(1-(p-tolyl)ethyl)benzene is unique due to the presence of both a methoxy group and a p-tolyl group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that may not be achievable with other similar compounds.

Properties

IUPAC Name

1-methoxy-4-[1-(4-methylphenyl)ethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O/c1-12-4-6-14(7-5-12)13(2)15-8-10-16(17-3)11-9-15/h4-11,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLPYROKKJCFQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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